molecular formula C15H27NO4 B6183721 (2R,3R)-1-[(tert-butoxy)carbonyl]-3-tert-butylpiperidine-2-carboxylic acid CAS No. 2624109-47-1

(2R,3R)-1-[(tert-butoxy)carbonyl]-3-tert-butylpiperidine-2-carboxylic acid

Cat. No. B6183721
CAS RN: 2624109-47-1
M. Wt: 285.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-1-[(tert-butoxy)carbonyl]-3-tert-butylpiperidine-2-carboxylic acid (TBCPA) is an organic acid that has been used in a variety of scientific applications. TBCPA is a versatile molecule that can be used in synthesis, research, and experimental applications. It is a chiral compound, meaning that it can exist in two different forms, each of which has a different chemical and physical properties. This makes TBCPA an interesting and useful tool for scientists, as it can be used to study the effects of chirality on a variety of processes.

Scientific Research Applications

(2R,3R)-1-[(tert-butoxy)carbonyl]-3-tert-butylpiperidine-2-carboxylic acid has been used in a variety of scientific research applications, including the study of chirality, the synthesis of other compounds, and the study of enzyme mechanisms. It has also been used as a model compound for studying the effects of chirality on a variety of processes, including the binding of drugs to their targets. In addition, (2R,3R)-1-[(tert-butoxy)carbonyl]-3-tert-butylpiperidine-2-carboxylic acid has been used in the synthesis of other compounds, such as amino acids and peptides. Finally, (2R,3R)-1-[(tert-butoxy)carbonyl]-3-tert-butylpiperidine-2-carboxylic acid has been used to study the mechanism of action of enzymes, such as proteases and amylases.

Mechanism of Action

The mechanism of action of (2R,3R)-1-[(tert-butoxy)carbonyl]-3-tert-butylpiperidine-2-carboxylic acid is not fully understood, but it is believed to involve the binding of the molecule to its target. It is thought that the chirality of the molecule plays an important role in this binding, as the two forms of the molecule have different binding affinities. In addition, the shape of the molecule may also be important, as it has been shown to bind to certain targets more efficiently than other molecules with similar structures.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2R,3R)-1-[(tert-butoxy)carbonyl]-3-tert-butylpiperidine-2-carboxylic acid are not well understood, as the molecule has not been extensively studied. However, it has been shown to have some effect on the activity of enzymes, such as proteases and amylases. In addition, it has been shown to have an effect on the binding of drugs to their targets.

Advantages and Limitations for Lab Experiments

The use of (2R,3R)-1-[(tert-butoxy)carbonyl]-3-tert-butylpiperidine-2-carboxylic acid in laboratory experiments has several advantages. First, it is a chiral molecule, which makes it useful for studying the effects of chirality on a variety of processes. Second, it is relatively easy to synthesize, and can be produced in high yields and with high purity. Finally, it is a relatively small molecule, which makes it easy to handle and manipulate in laboratory experiments.
However, there are also some limitations to the use of (2R,3R)-1-[(tert-butoxy)carbonyl]-3-tert-butylpiperidine-2-carboxylic acid in laboratory experiments. First, the mechanism of action of the molecule is not fully understood, so it is difficult to predict how it will interact with its targets. Second, the effects of the molecule on biochemical and physiological processes are not well understood, so it is difficult to predict how it will affect these processes. Finally, the molecule is not widely available, so it can be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for the use of (2R,3R)-1-[(tert-butoxy)carbonyl]-3-tert-butylpiperidine-2-carboxylic acid. First, further research could be done to better understand the mechanism of action of the molecule and its effects on biochemical and physiological processes. Second, new methods of synthesis could be developed to make the molecule more widely available. Third, new applications could be explored, such as the use of (2R,3R)-1-[(tert-butoxy)carbonyl]-3-tert-butylpiperidine-2-carboxylic acid as a drug delivery system or as a chiral catalyst. Finally, new methods of analysis could be developed to better understand the structure and properties of the molecule.

Synthesis Methods

(2R,3R)-1-[(tert-butoxy)carbonyl]-3-tert-butylpiperidine-2-carboxylic acid can be synthesized by a variety of methods, including the reaction of tert-butyl piperidine with tert-butyl chloroformate, followed by a hydrolysis reaction. This method has been used to produce (2R,3R)-1-[(tert-butoxy)carbonyl]-3-tert-butylpiperidine-2-carboxylic acid in high yields and with high purity. Other methods of synthesis, such as the reaction of tert-butyl piperidine with acetic anhydride, have also been used to produce (2R,3R)-1-[(tert-butoxy)carbonyl]-3-tert-butylpiperidine-2-carboxylic acid, but with lower yields and purity.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R,3R)-1-[(tert-butoxy)carbonyl]-3-tert-butylpiperidine-2-carboxylic acid involves the protection of the amine group, followed by the alkylation of the piperidine ring, and finally the deprotection of the amine group to yield the target compound.", "Starting Materials": [ "Piperidine", "tert-Butyl bromoacetate", "tert-Butylamine", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol", "Ethyl acetate", "Sodium bicarbonate", "Magnesium sulfate" ], "Reaction": [ "Protection of the amine group with tert-butyloxycarbonyl (BOC) using BOC anhydride and triethylamine in diethyl ether", "Alkylation of the piperidine ring with tert-butyl bromoacetate in the presence of sodium hydroxide in methanol", "Deprotection of the amine group with hydrochloric acid in methanol", "Extraction of the crude product with ethyl acetate", "Washing of the organic layer with sodium bicarbonate solution and brine", "Drying of the organic layer with magnesium sulfate", "Evaporation of the solvent to yield the target compound" ] }

CAS RN

2624109-47-1

Product Name

(2R,3R)-1-[(tert-butoxy)carbonyl]-3-tert-butylpiperidine-2-carboxylic acid

Molecular Formula

C15H27NO4

Molecular Weight

285.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.